(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione
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Overview
Description
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione is a complex organic compound that features a pyrimidine ring and a piperazine ring linked by a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione typically involves the reaction of 4-pyrimidin-2-ylpiperazine with methylamine and carbon disulfide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
(Methylamino)(4-phenylpiperazinyl)methane-1-thione: Similar structure but with a phenyl group instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione is unique due to its combination of a pyrimidine ring and a piperazine ring linked by a thione group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C10H15N5S |
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Molecular Weight |
237.33 g/mol |
IUPAC Name |
N-methyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C10H15N5S/c1-11-10(16)15-7-5-14(6-8-15)9-12-3-2-4-13-9/h2-4H,5-8H2,1H3,(H,11,16) |
InChI Key |
YJLXDXMBIDEDMT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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